molecular formula C8H5NOS B1267632 1,3-Benzothiazole-2-carbaldehyde CAS No. 6639-57-2

1,3-Benzothiazole-2-carbaldehyde

Cat. No. B1267632
Key on ui cas rn: 6639-57-2
M. Wt: 163.2 g/mol
InChI Key: RHKPJTFLRQNNGJ-UHFFFAOYSA-N
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Patent
US04826833

Procedure details

A solution of freshly distilled (b.p. 82° C., 2 torr) benzothiazole (10 g, 0.074 mole) in 250 ml tetrahydrofuran was cooled under nitrogen to -78° C. and stirred at this temperature for 15 minutes. To this was added dropwise over 15 minutes 29.6 ml (0.074 mole) 2.5M n-butyllithium, stirring continued for 25 minutes, and 8.6 ml (0.111 mole) dimethylformamide was added and the reaction mixture stirred for an hour. The mixture was allowed to warm to room temperature, 200 g ice was added and the solvent evaporated in vacuo. The aqueous residue was extracted with 5×100 ml ethyl acetate, the extracts dried (MgSO4), concentrated to a small volume and chromatographed on a silica gel column, eluting with 96:4 chloroform/ethyl acetate to yield 8.4 g of the desired aldehyde, m.p. 74.5°-75° C. 1H--NMR(CDCl3)ppm (delta): 7.54 (m, 2H), 7.97 (m, 1H), 8.21 (m, 1H), 10.1 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.C([Li])CCC.CN(C)[CH:17]=[O:18]>O1CCCC1>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:17]=[O:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
29.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
8.6 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 25 minutes
Duration
25 min
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for an hour
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with 5×100 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column
WASH
Type
WASH
Details
eluting with 96:4 chloroform/ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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